PROTAC BET Degrader-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Dégradeur BET PROTAC-1 est un composé chimérique ciblant la protéolyse (PROTAC) conçu pour dégrader les protéines de la famille des bromodomaines et extra-terminaux (BET), en particulier BRD2, BRD3 et BRD4. Ces protéines sont impliquées dans la régulation de l'expression génique et ont été impliquées dans diverses maladies, dont le cancer . Le Dégradeur BET PROTAC-1 réalise la dégradation ciblée des protéines en recrutant une ligase E3 ubiquitine sur la protéine cible, ce qui conduit à son ubiquitination et à sa dégradation ultérieure par le protéasome .

Mécanisme D'action

Target of Action

PROTAC BET Degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD2, BRD3, and BRD4 . These proteins play crucial roles in gene expression and cell growth, making them attractive targets for therapeutic intervention .

Mode of Action

This compound operates by forming a ternary complex with its target proteins and an E3 ubiquitin ligase . This interaction facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation Instead, they induce the degradation of the target protein, allowing them to target proteins that are considered “undruggable” by traditional medicine due to the lack of a significant binding pocket in the active site .

Biochemical Pathways

The action of this compound involves the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells . The UPS is responsible for the degradation of short-lived proteins and soluble misfolded proteins . The PROTAC molecule recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its ability to be recycled and induce multiple rounds of target protein degradation .

Result of Action

The result of this compound action is the selective degradation of its target proteins, leading to changes at the molecular and cellular levels . By degrading BRD2, BRD3, and BRD4, this compound can potentially disrupt gene expression and cell growth pathways, offering therapeutic benefits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the basal expression level of the target protein and rates of revival of protein synthesis can also impact the degradation efficiency

Analyse Biochimique

Biochemical Properties

PROTAC BET Degrader-1 interacts with BET proteins, specifically BRD2, BRD3, and BRD4 . The nature of these interactions involves the formation of a ternary complex between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Cellular Effects

This compound has significant effects on various types of cells. It decreases the levels of BRD2, BRD3, and BRD4 proteins in cells at low concentrations . This can influence cell function by affecting cell signaling pathways and gene expression, particularly those regulated by BET proteins. For example, it has been shown to inhibit the growth of certain leukemia cell lines .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex between the PROTAC molecule, the target protein (BRD2, BRD3, or BRD4), and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in certain leukemia cell lines . The degradation effect of this compound is not only potent but also sustained over time .

Dosage Effects in Animal Models

For instance, PSMA-guided PROTACs enhanced drug exposure in prostate cancer tumor tissues, prolonged half-life, and consequently achieved stronger and more sustained therapeutic effects .

Metabolic Pathways

This compound operates through the ubiquitin-proteasome system (UPS), a major protein degradation pathway in cells . The UPS involves various ubiquitin ligases and de-ubiquitinating enzymes. The PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du Dégradeur BET PROTAC-1 implique la conjugaison d'un ligand pour les protéines BET avec un ligand pour la ligase E3 ubiquitine, reliés par un lieur . La voie de synthèse comprend généralement les étapes suivantes :

Synthèse du Ligand BET : Le ligand BET est synthétisé par une série de réactions chimiques, y compris le couplage d'amide et le couplage croisé de Suzuki-Miyaura.

Synthèse du Ligand de la Ligase E3 : Le ligand de la ligase E3 est synthétisé séparément, impliquant souvent des réactions de couplage similaires.

Attachement du Lieur : Le lieur est attaché au ligand BET et au ligand de la ligase E3 par la formation d'une liaison amide.

Conjugaison Finale : L'étape finale implique la conjugaison de l'intermédiaire ligand BET-lieur avec l'intermédiaire ligand de la ligase E3-lieur pour former la molécule PROTAC complète.

Méthodes de Production Industrielle

La production industrielle du Dégradeur BET PROTAC-1 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation d'équipements de synthèse automatisés, le criblage à haut débit pour l'optimisation des réactions et des techniques de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions

Le Dégradeur BET PROTAC-1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la région du lieur.

Réduction : Des réactions de réduction peuvent se produire au niveau de groupes fonctionnels spécifiques au sein des ligands.

Substitution : Les réactions de substitution sont courantes lors de la synthèse des ligands et du lieur.

Réactifs et Conditions Communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les catalyseurs au palladium et des bases telles que l'hydroxyde de sodium sont utilisés.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent les composés intermédiaires pendant la synthèse et la molécule finale du Dégradeur BET PROTAC-1 .

Applications de la Recherche Scientifique

Le Dégradeur BET PROTAC-1 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier la dégradation des protéines BET et leur rôle dans la régulation des gènes.

Mécanisme d'Action

Le Dégradeur BET PROTAC-1 exerce ses effets par un mécanisme connu sous le nom de dégradation ciblée des protéines. Le composé forme un complexe ternaire avec la protéine BET et une ligase E3 ubiquitine. Ce complexe facilite le transfert de molécules d'ubiquitine vers la protéine BET, la marquant pour la dégradation par le protéasome . La dégradation des protéines BET conduit à la perturbation de la régulation de l'expression génique, entraînant l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PROTAC BET Degrader-1 has a wide range of scientific research applications:

Chemistry: It is used to study the degradation of BET proteins and their role in gene regulation.

Comparaison Avec Des Composés Similaires

Composés Similaires

dBET1 : Un PROTAC qui cible également les protéines BET mais utilise un ligand de ligase E3 différent.

MZ1 : Un PROTAC qui dégrade sélectivement BRD4, un membre de la famille des protéines BET.

Unicité

Le Dégradeur BET PROTAC-1 est unique en sa combinaison spécifique de ligands et de lieur, ce qui lui confère une grande sélectivité et une grande puissance dans la dégradation des protéines BET. Sa conception permet un recrutement efficace de la ligase E3 ubiquitine et une dégradation efficace des protéines cibles à de faibles concentrations .

Propriétés

IUPAC Name |

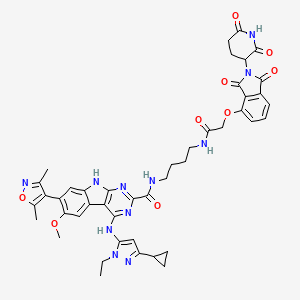

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUZGFDBDQACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45N11O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.